mPEG13-OH
Description
Structure
2D Structure
Properties
CAS No. |
70180-15-3 |
|---|---|
Molecular Formula |
C27H56O14 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H56O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-41-27-26-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-28/h28H,2-27H2,1H3 |
InChI Key |
QDZVJCHPIMYQMG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Synthetic Methodologies for Mpeg13 Oh and Its Derivatives
Precision Synthesis of mPEG13-OH
The classical and general method for preparing mPEG involves the reaction of ethylene (B1197577) oxide with methanol (B129727) in the presence of alkaline catalysts, such as alkali metal compounds google.comacs.org. This anionic polymerization is initiated by nucleophiles acs.org. For the synthesis of mPEG-OH, methanol acts as the initiator, providing the methoxy (B1213986) group at one end and the growing hydroxyl-terminated chain at the other .
Achieving a narrow molecular weight distribution (low polydispersity index, PDI) and high purity is crucial for many applications. While the standard anionic polymerization can produce a range of chain lengths, methods to improve precision and purity have been developed google.comepo.orgjenkemusa.com.
The terminal hydroxyl group of mPEG-OH can serve as a macroinitiator for the polymerization of various monomers, allowing for the synthesis of block copolymers and other complex polymer architectures researchgate.netnih.govhep.com.cnresearchgate.netrsc.orgresearchgate.netmdpi.com. These techniques enable controlled growth from the mPEG-OH chain end.
Ring-Opening Polymerization (ROP) is a common controlled polymerization technique initiated by the hydroxyl group of mPEG-OH. This method is particularly useful for polymerizing cyclic monomers such as lactides, caprolactones, and cyclic carbonates researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com.
In ROP initiated by mPEG-OH, the hydroxyl group attacks the cyclic monomer, opening the ring and adding a new monomer unit to the growing polymer chain. This process continues, extending the mPEG chain with a new polymer block. Catalysts such as stannous octoate (SnOct₂) and rare-earth metal complexes have been employed in mPEG-initiated ROP of monomers like L-lactide (LLA) and ε-caprolactone (ε-CL) researchgate.netnih.govresearchgate.net. Organocatalysts, such as t-BuP₄, have also been shown to catalyze the ROP of monomers like trimethylene carbonate (TMC) initiated by alcohols, including mPEG mdpi.com.
Studies have demonstrated that mPEG-OH can efficiently initiate the ROP of monomers like LLA, leading to the formation of amphiphilic block copolymers with narrow molecular weight distributions nih.gov. Similarly, mPEG-b-poly(ε-caprolactone) copolymers have been synthesized via ROP of ε-CL initiated by mPEG in the presence of Sn(Oct)₂ researchgate.net. Microwave-assisted ROP initiated by mPEG-OH has also been explored to reduce reaction times researchgate.net.
Beyond ROP, mPEG-OH can be modified to initiate other controlled polymerization techniques. For instance, mPEG-OH can be converted into a macroinitiator for Atom Transfer Radical Polymerization (ATRP). This typically involves functionalizing the hydroxyl group to contain an ATRP initiating group, such as a bromoisobutyrate group hep.com.cnrsc.org. Using mPEG-Br as a macroinitiator, block copolymers like mPEG-b-poly(2-(methacryloyloxy)ethyl phosphorylcholine) (mPEG-PMPC) have been synthesized via ATRP hep.com.cn.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another controlled radical polymerization technique that can utilize PEG with a suitable functional end group as a chain transfer agent (CTA) rsc.org. While not directly initiated by the mPEG-OH hydroxyl, the mPEG-OH can be functionalized to serve as a CTA for RAFT polymerization, enabling the synthesis of well-defined block copolymers.
Ring-Opening Polymerization Initiated by this compound
Purification Strategies for High-Purity this compound
Obtaining high-purity mPEG-OH is essential, particularly for applications requiring precise molecular characteristics and minimal impurities, such as unreacted PEG diol (HO-PEG-OH). Various purification strategies have been employed to achieve high purity.
Classical methods for purifying mPEG include techniques such as gel permeation chromatography (GPC) and crystallization google.comepo.org. While GPC can be effective, its commercial viability may be limited unless there is a significant difference in molecular weight distribution between the desired mPEG and impurities google.comepo.org. Crystallization with suitable solvents like ethylether, methyl-t-butylether, heptane, hexane, isopropylalcohol, and acrylonitrile (B1666552) has been reported to yield mPEG with high purity (>99%) google.comepo.org.
Other purification techniques mentioned include column chromatography and extraction with organic solvents like methylene (B1212753) chloride google.comepo.orgrsc.org. For mPEG derivatives used as macroinitiators, purification methods like dialysis and lyophilization have been employed to ensure high chain end fidelity hep.com.cn. Selective precipitation based on the solubility differences of PEG in different solvents is also a useful purification method rsc.org. Some manufacturers report improved in-house polymerization processes that directly yield high-purity mPEG raw materials, reducing the need for extensive post-polymerization purification jenkemusa.com.
Table 1 summarizes some reported purification methods for mPEG.
| Purification Method | Description | Notes |
| Crystallization | Precipitation using specific solvents (e.g., ethylether, isopropylalcohol). | Can yield high purity (>99%). google.comepo.org |
| Column Chromatography | Separation based on differential adsorption or size exclusion. | Used for purifying intermediates and final products. google.comepo.orgrsc.org |
| Gel Permeation Chromatography | Separation based on molecular size. | Effective but potentially difficult for commercial scale unless MW difference is significant. google.comepo.org |
| Extraction | Liquid-liquid extraction using organic solvents (e.g., methylene chloride). | Used in multi-step purification processes. google.comepo.org |
| Dialysis and Lyophilization | Removal of small molecules through a semipermeable membrane, followed by freeze-drying. | Used for purifying mPEG derivatives like mPEG-Br. hep.com.cn |
| Selective Precipitation | Exploiting solubility differences in various solvents to isolate the desired polymer. | Useful for purifying polymers in multi-step syntheses. rsc.org |
| Improved Polymerization | Optimized synthesis processes designed to directly produce high-purity material. | Reduces the need for extensive post-synthesis purification. jenkemusa.com |
Targeted Functionalization of this compound Termini
The single hydroxyl group at the ω-terminus of mPEG-OH is a key reactive handle that can be selectively modified to introduce a wide variety of functional groups google.combiochempeg.com. This targeted functionalization is crucial for conjugating mPEGs to other molecules or for creating polymers with specific reactivities for subsequent reactions.
Numerous strategies exist for functionalizing the terminal hydroxyl group of mPEG. These strategies allow for the conversion of the relatively inert hydroxyl group into more reactive moieties.
One common approach is the esterification of the hydroxyl group. For example, mPEG-OH can be reacted with anhydrides like phthalic anhydride (B1165640) or maleic anhydride to form mPEG-phthalate or mPEG-maleate derivatives acs.org. Esterification with activated carboxylic acids or through coupling reactions are also widely used methods rsc.orgconicet.gov.ar.
The hydroxyl group can also be converted into a mesylate (methanesulfonate) group, which is a good leaving group and can be subsequently displaced by various nucleophiles to introduce different functionalities conicet.gov.arresearchgate.net. This substitution reaction pathway allows for the incorporation of a range of end groups.
Oxidation of the terminal hydroxyl group can yield aldehyde or carboxylic acid functionalities conicet.gov.arresearchgate.netgoogle.com. However, care must be taken with oxidation reactions to avoid polymer chain degradation, and mild oxidation methods are often preferred conicet.gov.arresearchgate.net.
The Mitsunobu reaction provides a versatile method for converting the mPEG-OH terminus into various functional groups, including amines, azides, and thiols, often in a single step and without detrimental effects on the polymer chain integrity researchgate.net.
Furthermore, mPEG-OH serves as a precursor for the synthesis of various "activated" PEG derivatives, which are designed to readily react with specific functional groups on target molecules (e.g., proteins, peptides, or small molecules) google.combiochempeg.comgoogle.comnih.govcreativepegworks.com. Examples of such activated groups include N-hydroxysuccinimidyl (NHS) esters, carbonates, and vinyl sulfones biochempeg.comnih.govcreativepegworks.com. These activated mPEGs are widely used in PEGylation, a process of conjugating PEG chains to biomolecules to improve their properties biochempeg.comnih.gov.
Table 2 lists some common ω-functionalization strategies for mPEG-OH and the resulting functional groups.
| Strategy | Resulting Functional Group(s) | Examples of Reactions/Reagents |
| Esterification | Ester, Carboxylic Acid | Reaction with anhydrides (e.g., phthalic anhydride), activated acids. rsc.orgacs.orgconicet.gov.ar |
| Conversion to Mesylate followed by Substitution | Various (e.g., amine, azide) | Reaction with methanesulfonyl chloride, followed by nucleophilic attack. conicet.gov.arresearchgate.net |
| Oxidation | Aldehyde, Carboxylic Acid | Mild oxidation reagents. conicet.gov.arresearchgate.netgoogle.com |
| Mitsunobu Reaction | Amine, Azide, Thiol, etc. | Reaction with a nucleophile, triphenylphosphine, and an azodicarboxylate. researchgate.net |
| Activation | NHS ester, Carbonate, Maleimide, Vinyl Sulfone, etc. | Reaction with activating reagents (e.g., N,N'-disuccinimidyl carbonate). google.combiochempeg.comnih.govcreativepegworks.com |
Chemical Conjugation via Hydroxyl Group Functionalization
The terminal hydroxyl group of this compound is a key reactive site for covalent conjugation. This functionalization is essential for attaching mPEG13 to other molecules, such as small molecule drugs, proteins, peptides, or nanomaterials, to alter their properties. beilstein-journals.orgbeilstein-journals.org Activating the hydroxyl group is a common strategy to make it more amenable to reaction with various functional groups on target molecules. spherotech.com
Mechanochemical Functionalization Approaches
Mechanochemistry, which utilizes mechanical forces to induce chemical reactions, has emerged as a solvent-free or reduced-solvent approach for the functionalization of polymers like PEG. beilstein-journals.orgrsc.org This method offers a more sustainable and efficient alternative to traditional solution-based techniques, often reducing reaction times and eliminating the need for large volumes of solvents and inert atmospheres. beilstein-journals.orgbeilstein-journals.orgrsc.org
Studies have demonstrated the successful mechanochemical ω-functionalization of α-protected methoxy-PEG (mPEG) with various functional groups, including tosyl, bromide, thiol, carboxylic acid, and amine functionalities. beilstein-journals.orgresearchgate.netmdpi.comnih.gov These reactions can be carried out using techniques such as ball milling, achieving good to quantitative yields without significant polymer chain oligomerization. beilstein-journals.orgresearchgate.netmdpi.com For instance, PEG-OTs (tosylated PEG) has been synthesized via mechanochemistry using ball milling, demonstrating the grafting of a tosyl group onto PEG with various molecular weights. researchgate.netmdpi.com The process typically involves ball-milling PEG with a base, followed by reaction with the desired functionalizing agent. rsc.orgresearchgate.net
Table 1: Examples of Mechanochemical Functionalization of PEG
| PEG Molecular Weight ( g/mol ) | Functional Group Introduced | Yield (%) | Reference |
| 750 | Tosyl (-OTs) | Good to Quantitative | beilstein-journals.org |
| 750 | Bromide (-Br) | Good to Quantitative | beilstein-journals.org |
| 750 | Thiol (-SH) | Good to Quantitative | beilstein-journals.org |
| 750 | Carboxylic acid (-COOH) | Good to Quantitative | beilstein-journals.org |
| 750 | Amine (-NH₂) | Good to Quantitative | beilstein-journals.org |
| 2000 | Tosyl (-OTs) | Good to Quantitative | beilstein-journals.org |
| 2000 | Bromide (-Br) | Good to Quantitative | beilstein-journals.org |
| 2000 | Thiol (-SH) | Good to Quantitative | beilstein-journals.org |
| 2000 | Carboxylic acid (-COOH) | Good to Quantitative | beilstein-journals.org |
| 2000 | Amine (-NH₂) | Good to Quantitative | beilstein-journals.org |
| 600 | Tosyl (-OTs) | Not specified, successful synthesis shown | researchgate.netmdpi.com |
| 2000 | Tosyl (-OTs) | Not specified, successful synthesis shown | researchgate.netmdpi.com |
| 10000 | Tosyl (-OTs) | Not specified, successful synthesis shown | researchgate.netmdpi.com |
Solution-Based Functionalization Methodologies
Solution-based methods are the more traditional approach for functionalizing the terminal hydroxyl group of PEG. These methods typically involve reactions in organic solvents under controlled conditions. beilstein-journals.orgbeilstein-journals.org While effective, they often require dilute conditions and inert atmospheres, leading to the use of large amounts of solvents and longer reaction times compared to mechanochemical approaches. beilstein-journals.orgbeilstein-journals.org
A common strategy in solution-based functionalization is the activation of the hydroxyl group to create a more reactive intermediate that can then readily react with a desired molecule. For example, the hydroxyl group can be reacted with activating agents like 1,1-carbonyldiimidazole (CDI) to form an activated carbamate (B1207046) intermediate, which can then be coupled with amines or other nucleophiles. google.com Another approach involves reacting the hydroxyl group with anhydrides, such as succinic anhydride, to introduce a carboxyl group, which can then be used for further conjugation, for instance, to the alpha-amine of a peptide. google.com The reaction of hydroxyl-terminated PEG with acryloyl chloride in the presence of a base like triethylamine (B128534) in an anhydrous solvent like toluene (B28343) is another example, leading to the formation of acrylate-functionalized PEG. nih.gov
The choice of solvent, base, and activating agent depends on the specific functional group being introduced and the molecule being conjugated. These reactions are typically carried out with careful control of stoichiometry and reaction conditions to ensure high functionalization yield and minimize unwanted side reactions like chain extension. beilstein-journals.org
Site-Specific Derivatization for Macromolecular Construction
Site-specific derivatization of this compound involves functionalizing the single terminal hydroxyl group to create well-defined macromolecular structures. Because this compound is monofunctional (having only one reactive hydroxyl group), functionalization at this site leads to linear or branched structures where the mPEG chain is attached at a specific point. sigmaaldrich.comgoogle.com This is in contrast to bifunctional PEGs, which have reactive groups at both ends and can be used to form crosslinked networks or link two molecules together. sigmaaldrich.com
The site-specific functionalization of the hydroxyl group allows for precise control over the architecture of the resulting macromolecule. For example, conjugating this compound to a specific site on a protein or peptide results in a well-defined PEGylated conjugate. sigmaaldrich.comgoogle.com Similarly, attaching this compound to nanoparticles or surfaces through the terminal hydroxyl group creates PEGylated nanomaterials or surfaces with controlled surface properties. sigmaaldrich.commdpi.com
In macromolecular construction, this compound can serve as a building block for creating more complex structures. For instance, it can be used as a polymerization initiator in ring-opening polymerization to synthesize block copolymers with a defined mPEG block. googleapis.com The terminal hydroxyl group initiates the polymerization of other monomers, leading to the growth of a second polymer block from the mPEG chain end. googleapis.com This allows for the creation of amphiphilic block copolymers or other complex architectures with tailored properties for applications such as drug delivery or biomaterials. researchgate.net
The ability to precisely functionalize the single hydroxyl group of this compound is fundamental to its utility in creating well-defined conjugates and complex macromolecular assemblies with specific functionalities and controlled architectures.
Engineering of Mpeg13 Oh Based Macromolecular Architectures
Design and Synthesis of mPEG-Containing Block Copolymers
Block copolymers incorporating mPEG, such as mPEG13-OH, are synthesized to combine the hydrophilic characteristics of PEG with the properties of other polymer blocks, often hydrophobic and/or biodegradable segments. Ring-opening polymerization (ROP) is a common method for synthesizing these copolymers, utilizing the terminal hydroxyl group of mPEG as an initiator. nih.govmdpi.comresearchgate.netresearchgate.net
Amphiphilic mPEG-b-PLGA Block Copolymers
Amphiphilic block copolymers composed of mPEG and poly(lactic-co-glycolic acid) (PLGA) are widely studied. mdpi.comnih.gov These copolymers feature a hydrophilic mPEG block and a hydrophobic, biodegradable PLGA block. The synthesis of mPEG-b-PLGA typically involves the ring-opening polymerization of lactide and glycolide (B1360168) monomers initiated by the hydroxyl end group of mPEG. nih.gov The ratio of lactide to glycolide units in the PLGA block, as well as the lengths of both the mPEG and PLGA blocks, can be controlled to tailor the copolymer's properties, such as its amphiphilicity and degradation rate. nih.govmdpi.com Research findings indicate that the composition and molecular architecture of these copolymers significantly influence their behavior. nih.gov For instance, a higher PEG/PLGA ratio can lead to increased water solubility. mdpi.com Controlled addition of monomers during synthesis can yield copolymers with narrow polydispersity indexes (PDIs). nih.gov
mPEG-b-PLA Block Copolymers
mPEG-b-PLA block copolymers consist of a hydrophilic mPEG block and a hydrophobic poly(lactic acid) (PLA) block. Similar to mPEG-b-PLGA, these copolymers are often synthesized via the ring-opening polymerization of lactide (specifically L-lactide or D,L-lactide) initiated by mPEG. nih.govmdpi.comresearchgate.netresearchgate.net The molecular weight and tacticity of the PLA block, along with the length of the mPEG block, influence the copolymer's characteristics. nih.gov Studies have investigated the synthesis of mPEG-b-PLLA (poly(L-lactide)) with different block lengths by controlling the amount of lactic acid added during ROP. mdpi.comresearchgate.net The crystallization behavior of these copolymers and their blends has been analyzed, showing that the crystallization kinetics are related to the amount of block addition and that crystallinity can initially increase and then decrease with increasing mPEG-b-PLLA content. mdpi.comresearchgate.net
Multi-block and Branched mPEG-Containing Copolymers
Beyond simple diblock structures, mPEG can be incorporated into more complex multi-block and branched copolymer architectures. These structures can offer enhanced or unique properties compared to their linear diblock counterparts. Examples include Y-shaped block copolymers, where mPEG can serve as a segment in a branched structure. researchgate.net Synthesis of such architectures often involves controlled polymerization techniques and coupling reactions. psu.eduresearchgate.net For instance, multi-block PLA-PEG copolymers have been synthesized by coupling triblock copolymers. researchgate.net Branched copolymers like mPEG-branched polyethylenimine-poly(L-phenylalanine) (mPEG-bPEI-pPhe) have also been synthesized, demonstrating self-assembly behavior in water above a critical aggregate concentration (CAC) that depends on the hydrophobic block content. psu.edu The ability to form multi-interaction complexes has been noted for some branched mPEG copolymers. psu.edu
Supramolecular Self-Assembly of this compound Derivatives
Amphiphilic copolymers containing mPEG, including those derived from this compound, exhibit supramolecular self-assembly in selective solvents, typically aqueous solutions. This self-assembly is driven by the differential solubility of the blocks, leading to the formation of ordered structures such as micelles and hydrogels. researchgate.netnih.govscienceinfo.com The spontaneous organization of these molecules into higher-order structures is facilitated by non-covalent interactions. frontiersin.org
Formation of Micellar Structures
Amphiphilic mPEG-containing block copolymers can self-assemble into micellar structures in aqueous environments. nih.govresearchgate.netnih.govscienceinfo.com In these core-corona structures, the hydrophobic blocks aggregate to form the core, while the hydrophilic mPEG blocks form the outer corona, which is in contact with the aqueous phase. nih.gov Micelle formation occurs when the copolymer concentration exceeds the critical micelle concentration (CMC). researchgate.netpsu.eduscienceinfo.combioline.org.br The properties of the resulting micelles, such as size and morphology, are influenced by the characteristics of the block copolymer, including composition, molecular architecture, and block lengths, as well as preparation conditions. nih.govresearchgate.net For example, increasing the multiblock index in PLA-PEG multiblock copolymers has been shown to greatly decrease micelle size. researchgate.net The CAC of copolymers can depend on the hydrophobic block content. psu.edu
Hydrogel Formation and Viscoelasticity
Aqueous solutions of certain mPEG-containing copolymers can undergo temperature-dependent sol-gel phase transitions, leading to the formation of hydrogels. nih.govacs.orgnih.gov This gelation behavior is influenced by the hydrophilic/hydrophobic balance, block length, hydrophobicity, and stereoregularity of the hydrophobic block, as well as the copolymer's structure (diblock, triblock, multiblock, or star-shaped). nih.gov Gelation is presumed to result from interactions between the PEG blocks at low temperatures, which are disrupted as temperature increases. acs.org The shrinking of PEG blocks with increasing temperature appears to correlate with changes in gel-sol transition temperatures. acs.org
Hydrogels exhibit viscoelastic properties, which describe their time-dependent mechanical behavior, combining aspects of both viscous liquids and elastic solids. uva.esnih.govmdpi.commdpi.com The viscoelasticity of hydrogels can be characterized by parameters such as storage modulus (G') and loss modulus (G''). uva.esnih.govmdpi.com G' represents the elastic component, while G'' represents the viscous component. For stable gels, G' is typically larger than G''. uva.es The viscoelastic properties can be frequency-dependent. uva.esnih.govmdpi.com Factors such as polymer concentration and the nature and proportion of physical and chemical crosslinks can influence hydrogel viscoelasticity. nih.govmdpi.commdpi.comnih.gov Stress-relaxation tests are also used to study viscoelasticity, measuring the dissipation of stress over time. nih.gov
Vesicle Formation
Vesicle formation is a significant outcome of the self-assembly of certain amphiphilic molecules containing mPEG segments. Specifically, biodegradable double mPEG-tailed amphiphiles with a sulfonate head group have been shown to exhibit spontaneous vesicle formation in water at room temperature without the need for additives. nist.govscience.gov This process is thermodynamically stable and is driven by the inherent hydrophobic effect and the conformational behavior of the mPEG chains. nist.gov The resulting vesicles are capable of encapsulating hydrophobic substances, such as dyes, within their bilayer membrane. nist.govscience.gov Furthermore, these vesicles can undergo structural transitions in response to changes in their environment, such as the addition of salts. nist.govscience.gov The sensitivity of these mPEG-containing vesicles to environmental changes highlights their potential utility in applications requiring controlled encapsulation and release. nist.govscience.gov
Stimuli-Responsive Systems Incorporating this compound Components
The incorporation of this compound or mPEG blocks into block copolymers enables the design of stimuli-responsive macromolecular systems. These systems can undergo reversible assembly and disassembly or changes in structure and properties in response to specific external or internal triggers such as temperature, pH, redox potential, and light. uni.lufishersci.com The hydrophilic nature of the mPEG block plays a crucial role in the aqueous behavior and stability of these responsive architectures.
Temperature-Responsive Self-Assembly
Temperature-responsive self-assembly in systems containing mPEG components is often achieved by co-polymerizing mPEG with a polymer block that exhibits a temperature-dependent phase transition, such as a lower critical solution temperature (LCST). An example involves a temperature-responsive cooperative self-assembly system based on poly(2-(2-methoxyethoxy) ethyl methacrylate-co-octadecyl methacrylate) (P(MEO2MA-co-ODA)), mPEG13-b-PLGA5-3, and mPEG45-b-PLA28. uni.lu In this system, spherical micelles are formed in aqueous solution. uni.lu The temperature sensitivity, attributed to the P(MeO2MA-co-ODA) component's LCST of approximately 17.9 °C, causes the micelles to undergo a phase transformation when the temperature rises above a certain point, typically around 18-26 °C. uni.lu This structural change can lead to the regulated release of encapsulated substances. uni.lu
pH-Responsive Self-Assembly and Dissociation
pH-responsive behavior in macromolecular systems incorporating mPEG is typically achieved by including polymer blocks with ionizable groups that respond to changes in pH through protonation or deprotonation. While mPEG itself is not directly pH-responsive, its presence as a hydrophilic block in amphiphilic copolymers containing pH-sensitive segments allows for pH-triggered self-assembly or dissociation. For instance, amphiphilic block copolymers like MPEG-poly(β-amino ester) can form self-assembled micelles in aqueous solution. The pH sensitivity arises from the poly(β-amino ester) segment, which contains tertiary amine groups that can be protonated at lower pH. This change in the ionization state of the pH-sensitive block alters its hydrophilicity, leading to changes in micelle size or even complete dissociation of the self-assembled structure as the pH decreases.
Redox-Responsive Macromolecular Systems
Redox-responsive macromolecular systems containing mPEG are designed to respond to changes in the local redox environment, often by incorporating cleavable linkages like disulfide bonds between the polymer blocks. In such systems, a hydrophilic mPEG block is typically linked to a hydrophobic block via a disulfide bond. An example is the mPEG-SS-pONBMA diblock copolymer, where -SS- represents the disulfide linkage. In a reducing environment, such as the intracellular environment of certain cells which has elevated levels of glutathione (B108866) (GSH), the disulfide bond can be cleaved. This cleavage disrupts the amphiphilic balance of the copolymer, leading to the disassembly of the self-assembled structure (e.g., micelles) and the release of encapsulated cargo.
Light-Responsive Macromolecular Systems
Light-responsive macromolecular self-assembly involving mPEG components is achieved by incorporating photo-responsive groups into the polymer structure. These groups undergo chemical changes upon irradiation with light of a specific wavelength, altering the properties of the polymer and subsequently the self-assembled structure. In the mPEG-SS-pONBMA system mentioned earlier, the o-nitrobenzyl methacrylate (B99206) (ONBMA) segment provides light sensitivity, specifically to UV light. UV irradiation can induce the cleavage of the o-nitrobenzyl group, which can lead to a transformation of the hydrophobic block into a more hydrophilic entity. This change in hydrophilicity can destabilize the self-assembled structure, promoting disassembly and controlled release triggered by light exposure.
Advanced Characterization Methodologies for Mpeg13 Oh Based Systems
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the chemical structure and identifying functional groups present in mPEG13-OH. These techniques exploit the interaction of electromagnetic radiation with the molecule, yielding characteristic spectra that serve as molecular fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely employed for the structural characterization, determination of molecular weight, and assessment of the purity of polyethylene (B3416737) glycols (PEGs) and monomethoxy PEGs (mPEGs) nih.govtemp.domainsacs.org. Specifically, proton NMR (¹H NMR) is invaluable for analyzing the end groups and repeating units of mPEG chains.
The ¹H NMR spectrum of mPEG typically exhibits characteristic signals corresponding to the protons of the methyl group (CH₃O-) at one terminus and the repeating ethylene (B1197577) glycol units (-OCH₂CH₂-) along the polymer chain nih.govtemp.domainsacs.org. The terminal hydroxyl group (-CH₂OH) protons also contribute to the spectrum. By comparing the integration of the signal from the unique terminal methyl group to the integration of the signals from the repeating ethylene glycol units, the number-average molecular weight (Mn) of the mPEG chain can be determined nih.govacs.org. This end-group analysis is a standard application of ¹H NMR in polymer characterization.
For instance, the methyl protons (labeled 'f' in some studies) of mPEG typically appear as a singlet around 3.38 ppm, while the protons of the repeating ethylene glycol units (labeled 'c') are often observed as a broad peak or multiplet around 3.64 ppm nih.govtemp.domainsacs.org. The protons of the methylene (B1212753) group adjacent to the terminal hydroxyl group (labeled 'e') may appear as a triplet around 3.56 ppm nih.govacs.org. The relative integrals of these signals provide the necessary data for molecular weight calculation.
Furthermore, ¹H NMR can be used to confirm the successful synthesis of mPEG derivatives or block copolymers by identifying the characteristic peaks of newly incorporated segments or functional groups researchgate.netresearchgate.net. It can also aid in the identification of impurities or degradation products within the mPEG sample nih.gov. The interpretation of ¹H NMR spectra for larger polymers may require consideration of ¹³C-coupled ¹H peaks for more accurate assignments and molecular weight determination nih.govacs.org.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying the functional groups and chemical bonds present within a molecule analis.com.mytandfonline.commdpi.comrtilab.com. It operates by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the chemical bonds in the sample mdpi.comrtilab.com. The resulting spectrum provides a unique "fingerprint" that helps in the identification and structural characterization of organic and polymeric materials.
For mPEG-OH, characteristic absorption bands are observed that correspond to its key functional groups. The prominent ether linkages (-C-O-C-) along the PEG backbone typically give rise to strong absorption bands in the range of 1087 to 1184 cm⁻¹ researchgate.netresearchgate.net. The terminal hydroxyl group (-OH) is identified by a broad absorption band in the region of 3200 to 3600 cm⁻¹, corresponding to the O-H stretching vibration researchgate.netresearchgate.netpressbooks.pub. Additionally, C-H stretching vibrations are typically observed around 2900 cm⁻¹ researchgate.net.
FT-IR spectroscopy is particularly useful for confirming the successful synthesis of mPEG derivatives or the formation of conjugates by detecting the appearance of new functional groups or changes in existing ones researchgate.netanalis.com.myresearchgate.netmdpi.comucl.ac.uk. For example, the formation of an ester linkage would be indicated by a characteristic C=O stretching band around 1700-1760 cm⁻¹ researchgate.netresearchgate.netresearchgate.netmdpi.com. Various sampling techniques, such as Attenuated Total Reflectance (ATR-FTIR), can be employed for the analysis of solid or liquid mPEG samples pressbooks.pubspectroscopyworld.commdpi.com.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum analis.com.mymdpi.comnih.govcytodiagnostics.com. While this compound itself does not possess strong chromophores that absorb significantly in the typical UV-Vis range (200-800 nm), this technique becomes highly relevant when this compound is conjugated to molecules or nanoparticles that exhibit UV-Vis absorbance.
When this compound is used to functionalize or encapsulate species such as drugs, dyes, or certain nanoparticles (like gold nanoparticles), UV-Vis spectroscopy can be used to characterize these resulting systems analis.com.mymdpi.comnih.govcytodiagnostics.com. It can quantify the concentration of the conjugated or encapsulated substance if it has a distinct UV-Vis absorbance profile mdpi.comdovepress.com. This is particularly useful for determining the drug loading content in mPEG-based delivery systems like micelles mdpi.comdovepress.com.
UV-Vis spectroscopy can also be employed to monitor the release kinetics of a UV-Vis active compound from an mPEG-based formulation over time analis.com.mymdpi.com. For metal nanoparticles, such as gold nanoparticles, surface modification with mPEG can influence their localized surface plasmon resonance (LSPR), which is detectable and characterizable by UV-Vis spectroscopy cytodiagnostics.com. Changes in the LSPR spectrum can indicate successful functionalization and provide information about the stability or aggregation state of the nanoparticles cytodiagnostics.com.
Chromatographic and Separation Techniques
Chromatographic techniques are essential for assessing the purity of this compound and separating it from impurities or other components in a mixture. These methods separate substances based on differences in their partitioning between a stationary phase and a mobile phase.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique that separates molecules based primarily on their hydrodynamic volume or size in solution nih.govgoogle.comcancer.govmalvernpanalytical.comresearchgate.netbiopharminternational.comwyatt.com. Larger molecules elute earlier from the column, while smaller molecules penetrate more pores in the stationary phase and elute later malvernpanalytical.com.
SEC is a standard method for determining the molecular weight distribution (MWD) and polydispersity index (PDI) of polymers like mPEG researchgate.netcancer.govmdpi.com. The MWD provides information about the range of molecular weights present in the sample, and the PDI indicates the breadth of this distribution. A low PDI suggests a relatively narrow molecular weight distribution.
When mPEG is conjugated to larger molecules like proteins or used in the formation of nanoparticles or micelles, SEC is a crucial tool for characterizing the resulting conjugates or assemblies nih.govcancer.govresearchgate.netbiopharminternational.comwyatt.com. Coupling SEC with multiple detectors, such as a refractive index (RI) detector (which measures the concentration of eluting species), a UV-Vis detector (if the conjugate has a chromophore), and a multi-angle light scattering (MALS) detector (which directly measures molecular weight), provides comprehensive information about the molecular weight, size, and composition of the conjugated species or nanoparticles cancer.govbiopharminternational.comwyatt.com. SEC can also be used to analyze process intermediates and assess the stability of mPEG-based formulations by monitoring changes in their size distribution over time biopharminternational.com.
Gel Electrophoresis for Nanogel Analysis
Gel electrophoresis is a widely used technique for separating macromolecules based on their size, charge, or a combination thereof. In the context of this compound-based nanogels, gel electrophoresis, particularly agarose (B213101) gel electrophoresis, serves as a valuable tool for characterization. This method can be employed to assess the size distribution and purity of synthesized nanogels. The migration behavior of nanogels through the gel matrix is influenced by their hydrodynamic size and surface charge, allowing for the separation of nanogels from unreacted precursors or aggregates.
Microscopic and Morphological Characterization
Microscopic techniques are indispensable for visualizing the morphology and structure of this compound-based materials at different scales, providing critical information about their physical form and organization.
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface topography and morphology of materials with high resolution. For this compound-based systems, SEM can reveal details about the external appearance, surface texture, and internal structure of fabricated materials such as polymeric films, composites, or nanogels.
SEM analysis has been widely applied to characterize the morphology of various PEG-based materials. For example, SEM has been used to study the porous structure of composite materials incorporating PEG polyrotaxanes. nih.gov In polymeric membranes, SEM can illustrate the distribution of PEG additives within the polymer matrix, showing whether the additive is homogeneously dispersed or forms aggregates, which significantly impacts the material's properties. wikipedia.org The technique is also valuable for examining the surface morphology of nanocomposites, such as PEG-modified materials containing nanoparticles. fishersci.caepa.gov In the context of hydrogels, SEM allows for the visualization of their dimensions and internal structure, providing insights into the network formation and porosity. sigmaaldrich.comsigmaaldrich.com These applications demonstrate the utility of SEM in providing visual evidence of the physical structure and morphology of this compound-based materials, which is essential for correlating structure with function.
Polarizing Microscope Observations for Anisotropy
Polarizing microscopy is a technique that utilizes polarized light to study the optical properties of materials, particularly their anisotropy, which can arise from ordered molecular structures or crystalline domains. This method is highly relevant for characterizing the solid-state properties of this compound and its derived materials.
Polyethylene glycol (PEG) and its derivatives, including methoxy (B1213986) polyethylene glycol (MPEG), are known to exhibit crystallinity depending on their molecular weight and thermal history. nih.govsigmaaldrich.com Polarizing optical microscopy (POM) can effectively visualize crystalline structures such as spherulites, which are often observed in semi-crystalline polymers like PEG. These spherulites display characteristic Maltese-cross-extinction patterns under crossed polarizers due to the radial arrangement of anisotropic crystallites. sigmaaldrich.com Studies on MPEG-derived phase change materials have utilized POM to examine their crystalline morphology, confirming the formation of spherulites and noting that materials with higher molecular weights tend to be crystalline at room temperature and exhibit larger spherulite sizes. sigmaaldrich.comfishersci.ie Polarizing microscopy can differentiate between isotropic and anisotropic regions within a sample, providing insights into the degree of molecular order and the presence of crystalline phases. fishersci.atnih.gov The observation of birefringence under crossed polarizers is a direct indication of anisotropy. sigmaaldrich.comnih.gov Therefore, polarizing microscope observations are valuable for understanding the crystalline behavior and structural organization of this compound-based systems in the solid state.
Thermal and Mechanical Analysis
Thermal and mechanical characterization techniques are essential for evaluating the stability and physical performance of this compound-based materials under varying temperature and stress conditions.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is widely used to determine the thermal stability of materials by quantifying weight loss due to decomposition, evaporation, or other thermal events. uni.lunih.gov
For this compound and its derivatives, TGA provides crucial information about their degradation behavior and thermal stability limits. Studies on methoxy polyethylene glycol (MPEG) and derived materials have shown that these compounds exhibit significant thermal stability, with decomposition temperatures often reported around 400 °C. sigmaaldrich.comfishersci.ie Initial weight loss at lower temperatures, typically around 85 °C, can be attributed to the evaporation of adsorbed water. fishersci.se Further degradation at higher temperatures corresponds to the decomposition of the polymer chains. Specifically, mPEG-OH has been reported to start losing weight at approximately 191.8 °C, with the maximum degradation rate occurring at 217 °C. nih.gov Chemical modifications of mPEG can influence its thermal stability, potentially shifting the degradation temperatures. nih.gov TGA curves provide a quantitative measure of mass loss as a function of temperature, allowing for the determination of decomposition onset temperatures, temperatures of maximum degradation rate, and residual mass. nih.govdntb.gov.ua This data is vital for assessing the suitability of this compound-based materials for applications that involve elevated temperatures.
Rheological Characterization of Polymeric Systems
Rheology is the study of the flow and deformation of matter under applied stress or strain. Rheological characterization of this compound-based polymeric systems, such as solutions, gels, or melts, is essential for understanding their viscoelastic properties, flow behavior, and mechanical strength.
Surface Science and Interfacial Characterization
Surface science and interfacial characterization techniques are essential for evaluating the properties of materials at their boundaries. For this compound-based systems, these methods can reveal critical information about surface energy, charge distribution, and structural organization, which are paramount for applications ranging from coatings to drug delivery systems.
Surface Wettability and Contact Angle Measurements
Surface wettability, a measure of how well a liquid spreads on a solid surface, is commonly quantified using contact angle measurements nih.govnanoscience.comniscpr.res.in. The contact angle (θ) is the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid intersect nanoscience.com. A low contact angle (typically < 90°) indicates high wettability and a hydrophilic surface, while a high contact angle (> 90°) suggests low wettability and a hydrophobic surface niscpr.res.injlps.gr.jp.
For this compound-based systems, contact angle measurements using a probe liquid like water can assess the hydrophilicity imparted by the mPEG chains. The presence of the hydrophilic PEG segment in copolymers or on modified surfaces generally leads to a reduction in contact angle, indicating increased wettability tandfonline.com. Studies on surfaces modified with mPEG-OH have shown changes in contact angles depending on the grafting conditions and the nature of the underlying substrate aip.org. For instance, silicon wafers modified with mPEG-OH exhibited altered contact angles, demonstrating the influence of the mPEG layer on surface hydrophilicity aip.org.
Dynamic contact angle measurements, including advancing and receding contact angles, provide further insights into surface heterogeneity and liquid mobility nih.govnanoscience.comtemple.edu. The difference between these angles, known as contact angle hysteresis, can indicate surface roughness or chemical heterogeneity nanoscience.comjlps.gr.jp.
Research findings on mPEG-modified surfaces illustrate the impact of PEGylation on wettability. One study reported water contact angles of 17° for mPEG-OH modified surfaces, compared to other mPEG derivatives aip.org. Another study on mPEG-PCL copolymers showed a significant decrease in contact angle with increasing PEG content, transitioning from hydrophobic to super-hydrophilic properties tandfonline.com. The contact angle of pure PCL was reported as 120.5 ± 0.7°, while an mPEG-PCL copolymer with 30% PEG content had a contact angle of 30.9 ± 1.8° tandfonline.com.
Table 1: Example Contact Angle Data for PEG-Modified Surfaces
| Material | PEG Content (%) | Contact Angle (°) | Reference |
| Pure PCL | 0 | 120.5 ± 0.7 | tandfonline.com |
| mPEG-PCL Copolymer | 10 | Data not specified | tandfonline.com |
| mPEG-PCL Copolymer | 30 | 30.9 ± 1.8 | tandfonline.com |
| mPEG-OH modified surface | N/A | 17 | aip.org |
| Si-OH surface | N/A | 6 ± 1 | aip.org |
These findings highlight the effectiveness of incorporating mPEG segments in tailoring the surface wettability of materials, a crucial aspect for various applications.
Molecular Electrostatic Potential Surface (MEPS) Analysis
Molecular Electrostatic Potential Surface (MEPS) analysis is a computational technique used to visualize and quantify the charge distribution on the surface of a molecule. It provides insights into how a molecule might interact with other charged species or polar environments. While direct experimental MEPS data for this compound-based systems were not found in the provided search results, MEPS analysis could theoretically be applied to a single this compound molecule or an assembly of mPEG chains.
By calculating the electrostatic potential at various points on the van der Waals surface of the molecule, MEPS analysis can reveal regions of positive, negative, or neutral electrostatic potential. For this compound, the oxygen atoms within the ethylene glycol repeating units and the terminal hydroxyl group would likely contribute to regions of negative electrostatic potential due to their electronegativity. The carbon and hydrogen atoms would contribute to less negative or slightly positive regions.
Understanding the MEPS of this compound could be valuable for predicting its interactions with charged surfaces, proteins, or other molecules in a given system. For instance, it could help explain how mPEGylation affects protein adsorption or how mPEG-based nanoparticles interact with cell membranes. However, without specific research findings from the search, a detailed discussion with data is not possible within the scope of this article.
X-ray Diffraction (XRD) for Crystalline Structures
X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure of materials xos.commat-cs.com. By analyzing the angles and intensities of diffracted X-rays, information about the arrangement of atoms within a crystal lattice, the presence of crystalline phases, and crystallite size can be obtained xos.commat-cs.com.
For this compound-based systems, XRD can be used to investigate the crystalline behavior of the mPEG component, especially when it is part of a larger structure like a block copolymer or nanoparticle. PEG is known to be a semi-crystalline polymer, exhibiting characteristic diffraction peaks in its XRD pattern rhhz.netmdpi.com.
Studies on mPEG-containing copolymers, such as mPEG-PLA, have utilized XRD to analyze their crystalline structure. The diffraction patterns can show peaks corresponding to the crystalline domains of both the mPEG and the other polymer block rhhz.netmdpi.comijnnonline.net. For example, XRD patterns of mPEG-PLA copolymers have shown a broad amorphous peak characteristic of PLA and sharper peaks indicative of mPEG crystallization ijnnonline.net. The intensity and position of these peaks can be influenced by the molecular weight of the mPEG block and the composition of the copolymer rhhz.netmdpi.com.
Research has shown that the presence of mPEG can influence the crystallization behavior of the resulting copolymer or blend mdpi.comijnnonline.net. In mPEG-PLA systems, increasing the amount of mPEG has been observed to increase the intensity of the diffraction peak associated with mPEG crystallization ijnnonline.net.
Table 2: Example XRD Data for mPEG-Containing Copolymers
| Material | Characteristic Peaks (2θ) | Interpretation | Reference |
| mPEG-PLA Copolymer | ~19.23° | Amorphous peak of PLA | ijnnonline.net |
| mPEG-PLA Copolymer | ~23.34° | Increased crystallization due to mPEG | ijnnonline.net |
| α-CD/mPEG-g-CS | 20.0° | Similar to α-CD/mPEG inclusion (rod channel) | rhhz.net |
| mPEG-g-CS | 19.1°, 23.2° | Crystalline peaks of mPEG-g-CS | rhhz.net |
| mPEG-b-PLLA | 16°, 19.0° | α-form of homocrystals (HCs) | mdpi.com |
| MPEG-b-PLLA | 12°, 21°, 24° | Stereocomposite crystals (SCs) | mdpi.com |
These XRD analyses provide crucial information about the solid-state organization of mPEG within complex systems, affecting properties like mechanical strength and degradation rate.
Zeta Potential Analysis
Zeta potential (ζ potential) is a measure of the electrokinetic potential at the slipping plane of dispersed particles in a liquid medium horiba.commicrotrac.nlwyatt.comanton-paar.com. It is an important parameter for assessing the surface charge and predicting the colloidal stability of dispersions, such as nanoparticles or micelles horiba.comwyatt.comanton-paar.com. A high magnitude of zeta potential (either positive or negative, typically above ±25 mV or ±30 mV) generally indicates good electrostatic repulsion between particles, leading to a stable dispersion horiba.comwyatt.comanton-paar.com.
Studies on nanoparticles formulated with mPEG-containing polymers have reported varying zeta potential values. For instance, mPEG-PLA nanoparticles have been reported to have a negative zeta potential, around -23.4 ± 1.5 mV tandfonline.com. Sunitinib-loaded MPEG-PCL micelles showed an average zeta potential of -0.159 ± 0.07 mV mdpi.com. The negative charge observed in some mPEG-based systems can be attributed to factors such as the presence of ionizable groups in other components of the formulation or the adsorption of negatively charged ions from the surrounding medium mdpi.comresearchgate.net.
The zeta potential is a critical factor influencing the interaction of nanoparticles with biological environments, including cell membranes and proteins wyatt.commdpi.com. A negative zeta potential can help prevent aggregation and reduce non-specific protein adsorption, potentially leading to longer circulation times in the bloodstream mdpi.com.
Table 3: Example Zeta Potential Data for mPEG-Based Nanoparticles
| System | Zeta Potential (mV) | Notes | Reference |
| VIN mPEG-PLA Nanoparticles | -23.4 ± 1.5 | Spherical, ~110 nm size | tandfonline.com |
| Sunitinib-loaded MPEG-PCL Micelles | -0.159 ± 0.07 | Average size 134.2 ± 2.3 nm | mdpi.com |
| mPEG-ICA Nanoparticles | 2.30 ± 1.33 | Particle size (220 ± 13.7) nm | researchgate.net |
| α-CD/mPEG-g-CS Nanoparticles | +4.5 to +11.6 | Increased with increasing α-CD amount | rhhz.net |
| PEG-modified proteins | Negative | Due to functionalization of positive AA | rsc.org |
| Nanoparticles from PEG-modified proteins | -10 to -20 | Further increased negative potential | rsc.org |
These examples demonstrate the application of zeta potential analysis in characterizing the surface charge and stability of mPEG-based colloidal systems.
Mechanistic Studies of Mpeg13 Oh Based Systems
Understanding Intermolecular Interactions in Self-Assembly
The self-assembly of polymers and polymer-based systems, including those containing mPEG, is governed by a delicate balance of various intermolecular forces. These interactions dictate the formation, stability, and morphology of assembled structures.
Role of Hydrophobic Interactions
Hydrophobic interactions play a significant role in the self-assembly of amphiphilic systems containing mPEG blocks. Although the mPEG chain is generally considered hydrophilic, particularly at lower molecular weights, it can exhibit hydrophobic characteristics or contribute to hydrophobic domains in certain contexts, especially when coupled with more hydrophobic moieties or at higher temperatures nih.govacs.orgresearchgate.netmdpi.com. Studies on cationic surfactants bearing mPEG tails have shown that self-assembly can be driven by strong van der Waals interactions between mPEG chains as well as hydrophobic effects nih.govacs.orgresearchgate.net. The mPEG chain can behave similarly to a hydrocarbon tail of conventional surfactants in the self-assembly process researchgate.net. The hydrophobic domains formed by the self-assembly of such systems can encapsulate hydrophobic guest molecules researchgate.net. The balance between the hydrophilic mPEG block and hydrophobic blocks is a key factor in determining the morphology and size of self-assembled nanoparticles mdpi.com.
Influence of Hydrogen Bonding
Hydrogen bonding is another critical intermolecular interaction influencing the behavior of mPEG-based systems. Hydrogen bonds can occur between the ether oxygen atoms of the mPEG chain and water molecules, contributing to its hydrophilicity and solubility in aqueous solutions acs.org. Additionally, hydrogen bonding can occur between different polymer chains or segments, particularly when functional groups capable of forming hydrogen bonds are present acs.orgtandfonline.comrsc.orgmdpi.com. For instance, hydrogen bonding interactions have been shown to induce the complexation of mPEG-block-polyacrylic acid (mPEG-b-PAA) with other polymers tandfonline.comresearchgate.net. In some thermoresponsive systems, the disruption of hydrogen bonds between the polymer and water, alongside hydrophobic aggregation and self-hydrogen bonding, contributes to phase transitions acs.org. The stability of self-assemblies can also be influenced by intermolecular hydrogen bonding interactions rsc.org.
Ionic and Electrostatic Interactions in Polymer Systems
Ionic and electrostatic interactions are particularly relevant in mPEG-based systems that incorporate charged blocks or are studied in the presence of ions. These interactions involve attractive or repulsive forces between charged species and significantly influence polymer conformation, aggregation, and self-assembly unit.nomdpi.comfiveable.me. In block copolymers containing mPEG and charged segments, electrostatic interactions can drive the formation of polyion complex micelles nih.govosti.gov. The interaction of anionic and cationic charged polyionic segments can be an effective strategy to control drug release and improve the stability of polymer-based nanocarriers nih.gov. Changes in ionic strength can significantly alter electrostatic interactions by screening charged groups, which can affect the conformation and aggregation behavior of charged polymers fiveable.menih.gov. Increasing salt concentration can lead to the vanishing of electrostatic repulsive interchain interactions between single polymers nih.gov. The balance between electrostatic and hydrophobic interactions is crucial in the design of stimuli-responsive polymers rsc.org.
Investigating Stimuli-Response Mechanisms
mPEG-based systems, especially block copolymers, can be designed to respond to various environmental stimuli, such as temperature and pH. These stimuli-responsive properties arise from changes in the delicate balance of intermolecular interactions within the system.
Temperature-Induced Phase Transitions (LCST/UCST)
Thermoresponsive behavior in polymers, including those containing mPEG, is often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) nih.govencyclopedia.pubmdpi.com. An LCST is observed when a polymer solution phase-separates upon heating, typically due to the dehydration of hydrophilic segments (like PEG) and increased hydrophobic interactions at higher temperatures rsc.orgencyclopedia.pub. Conversely, a UCST is observed when a polymer solution becomes miscible upon heating, often driven by interactions such as hydrogen bonding or electrostatic interactions rsc.orgencyclopedia.pub.
In mPEG-containing block copolymers, the balance between the hydrophilic mPEG block and a thermoresponsive block dictates the temperature-induced phase transition acs.orgnih.gov. For example, a copolymer of mPEG and poly(ε-caprolactone) (MPEG-b-PCL) has been shown to exhibit both UCST and LCST behavior over a limited temperature interval, with the UCST associated with the crystallization of the PCL block nih.gov. The LCST-type phase transition mechanism in nonionic polymers is mainly based on intra- or intermolecular hydrophobic interactions, which change as the hydration layer around the polymer breaks down upon heating rsc.org. The length of the mPEG segment can influence the thermoresponsive behavior, with longer mPEG segments potentially increasing hydrophilicity and raising the cloud point temperature acs.org. Some systems can even show a soluble-insoluble-soluble transition with changing temperature acs.org.
pH-Dependent Conformational Changes and Dissociation
pH-dependent behavior in mPEG-based systems is typically achieved by incorporating blocks or functional groups that can be protonated or deprotonated in response to changes in pH. This change in ionization state alters the charge and hydrophilicity of the polymer, leading to conformational changes, changes in self-assembled structures, or even dissociation acs.orgtandfonline.comnih.govrsc.orgnih.govrsc.orgacs.org.
Polymers with pendant tertiary amine groups, such as poly(N,N-diethylaminoethyl methacrylate) (PDEAEMA), are common examples of pH-responsive polymers used in conjunction with mPEG rsc.orgrsc.org. These polymers can change their conformation from a hydrophobic state at high pH to a hydrophilic state at low pH due to the protonation of the amine groups rsc.orgrsc.org. This pH-dependent change in hydrophilicity can lead to the dissociation of micelles or nanoparticles formed by amphiphilic copolymers rsc.orgnih.govacs.org. For instance, nanoparticles formed from a mPEG-containing copolymer with a poly(β-amino ester) block showed stability at neutral pH but dissociated in a weakly acidic environment due to the ionization of the basic groups, resulting in rapid drug release acs.org. The pH-responsive region is influenced by the length of the pH-sensitive segment and the composition of the copolymer rsc.orgrsc.org. pH-triggered release kinetics have been observed in mPEG-containing self-assembled systems nih.govacs.orgresearchgate.netnih.gov.
Redox- and Light-Induced Structural Transformations
While mPEG13-OH itself, as a simple linear polymer chain, does not inherently undergo significant structural transformations in response to redox potential or light irradiation, it can be a key component in larger molecular systems designed to exhibit such behaviors. In these systems, mPEG chains are typically conjugated to redox-sensitive or light-cleavable linkers or moieties.
Research has demonstrated the creation of amphiphilic block copolymers containing mPEG and segments responsive to redox environments or light nih.govnih.gov. For instance, copolymers incorporating disulfide bonds (redox-sensitive) or o-nitrosobenzaldehyde groups (light-sensitive) alongside mPEG have been synthesized nih.govnih.gov. These copolymers can self-assemble into structures like micelles or polymersomes in aqueous solutions. Upon exposure to a reductive environment, such as that found intracellularly due to elevated glutathione (B108866) levels, the disulfide bonds can be cleaved, leading to the dissociation or swelling of the self-assembled structure and the release of encapsulated cargo nih.govnih.gov. Similarly, irradiation with light of a specific wavelength can cleave light-sensitive linkers, inducing structural changes and payload release nih.gov.
Interaction with Biological Components at a Molecular Level
The interaction of this compound and systems incorporating it with biological components is crucial for their performance and fate in biological environments. These interactions occur at the molecular level and influence a range of biological responses, including immune recognition, biointerface behavior, and cellular interactions.
Effects on Immune Responses (e.g., Suppressor T cells induced by conjugates)
PEGylation, the process of conjugating PEG to molecules or surfaces, is often employed to reduce the immunogenicity and antigenicity of therapeutic agents and drug delivery systems wikipedia.orguni-freiburg.de. However, despite its reputation as a "stealth" polymer, PEG can paradoxically elicit an immune response, particularly upon repeated administration. This can lead to the production of anti-PEG antibodies, predominantly IgM and IgG.
The immunogenicity of PEG is influenced by factors such as molecular weight, structure, and the presence of impurities. While longer PEG chains are generally associated with reduced immunogenicity due to better masking, shorter PEG chains, including those around the size of this compound, can also induce an immune response and contribute to the accelerated blood clearance (ABC) phenomenon. The mechanism of anti-PEG antibody formation is complex and can occur via a T-cell-independent pathway, particularly for IgM production.
Biointerface Interactions for Biocompatibility Enhancement
A primary application of PEGylation is to enhance the biocompatibility of materials and surfaces by minimizing non-specific protein adsorption, a phenomenon often referred to as protein resistance or antifouling. This protein resistance is crucial for preventing the formation of a protein corona on nanoparticles and surfaces, which can lead to unwanted immune recognition and rapid clearance from the bloodstream.
The molecular mechanisms underlying PEG-mediated protein resistance involve the unique properties of the PEG chain. PEG's high hydrophilicity leads to the formation of a dense hydration layer around the polymer chains through hydrogen bonding with water molecules uni-freiburg.de. This structured water layer creates a repulsive force that prevents proteins from approaching and adsorbing onto the surface. Additionally, the flexible and dynamic nature of PEG chains, particularly when grafted at sufficient density, creates a steric barrier through excluded volume effects, physically hindering the access of proteins to the underlying surface.
For short PEG chains like this compound, achieving effective protein resistance is highly dependent on the grafting density and conformation on the surface. While longer PEG chains can provide a more extended steric brush at lower densities, short chains may require a higher grafting density to form a sufficiently dense layer to effectively repel proteins. Studies have shown that short oligo(EG) chains can also provide protein resistance, potentially through the formation of stable water interfacial layers. The conformation of the PEG layer, whether in a "mushroom" or "brush" regime, is determined by grafting density and chain length and significantly impacts its ability to resist protein adsorption. Thus, this compound, when appropriately immobilized at high density, can contribute to the biocompatibility of a surface or nanoparticle by reducing non-specific protein interactions.
Polymer-Cell Surface Interactions
The presence of a hydrophilic PEG layer on the surface of nanoparticles or materials can reduce non-specific interactions with cell membranes, often leading to decreased cellular uptake. This reduced uptake is attributed to the steric hindrance and the repulsive forces created by the PEG layer, which prevent close contact and adhesion between the material and the cell membrane. The length and density of the PEG chains play a significant role in modulating these interactions. Higher PEG grafting densities and longer chain lengths generally result in reduced cellular internalization.
Conversely, some studies suggest that shorter PEG chain lengths can lead to higher cellular uptake compared to longer chains. This might be indirectly related to the degree of protein adsorption; if shorter, less dense PEG layers allow for some protein adsorption, these adsorbed proteins could potentially mediate cellular uptake through specific protein-receptor interactions on the cell surface.
Beyond simply preventing adhesion, PEG can also induce more complex cellular responses at a molecular level. Research has indicated that PEG (specifically PEG 2 kDa in one study) can induce metabolism modulations and survival autophagy in cells, potentially by creating an intracellular hypoxic environment. These cellular responses are suggested as survival strategies in response to the induced hypoxia. While this research was conducted with a slightly longer PEG chain (PEG 2 kDa, approximately 45 EG units), it suggests that interactions with PEG polymers can trigger intracellular signaling pathways and metabolic adjustments. The extent to which a very short chain like this compound might induce similar effects would likely depend on its concentration, presentation, and the specific cell type.
Anti-PEG Antibody Interactions with Pegylated Formulations
The formation of anti-PEG antibodies poses a significant challenge to the efficacy and safety of PEGylated therapeutics and formulations uni-freiburg.de. These antibodies, primarily IgM and IgG, can recognize and bind to PEG chains on the surface of administered formulations uni-freiburg.de.
The binding of anti-PEG antibodies to PEGylated formulations can trigger the accelerated blood clearance (ABC) phenomenon. In this process, antibody-opsonized PEGylated particles or molecules are rapidly recognized and cleared from the circulation by phagocytic cells, particularly Kupffer cells in the liver. This leads to a reduced systemic exposure and diminished therapeutic efficacy of the PEGylated drug. In addition to ABC, the interaction of anti-PEG antibodies, particularly IgE, can lead to hypersensitivity reactions, including anaphylaxis, upon administration of PEG-containing formulations.
The binding of anti-PEG antibodies is specific to epitopes on the PEG chain. Studies suggest that the antigenic epitope of PEG may consist of a relatively short sequence of 6-7 ethylene (B1197577) glycol repeating units uni-freiburg.de. This is particularly relevant for short PEG chains like this compound, as their entire length is close to or slightly longer than this proposed epitope size. Therefore, short PEG chains are capable of being recognized by anti-PEG antibodies. The terminal group of the PEG chain can also influence antibody recognition and the subsequent immune response uni-freiburg.de. The presence of pre-existing anti-PEG antibodies in individuals, likely due to prior exposure to PEG in various products, further complicates the use of PEGylated formulations. Strategies to mitigate anti-PEG antibody interactions are an active area of research, including modifying PEG structure or using alternative polymers.
Research Applications of Mpeg13 Oh in Advanced Materials Science
Materials for Controlled Release Systems (Non-Clinical Focus)
Controlled release systems aim to deliver encapsulated substances at a predetermined rate or in response to specific stimuli, which is valuable in various non-clinical applications such as agriculture, cosmetics, and textiles. wikipedia.orgfishersci.caherts.ac.ukfishersci.dkwikidata.orgciteab.com The incorporation of polymers is a common strategy in designing such systems. wikidata.orgciteab.comfishersci.co.uk
Microencapsulation Technologies for Active Materials
Microencapsulation involves packaging active ingredients within a shell material to protect them and control their release. fishersci.cafishersci.dkfishersci.ca This technique is applied across diverse fields, including chemicals and agriculture, for encapsulating substances like pesticides, flavors, and dyes. fishersci.cafishersci.dk While microencapsulation technologies utilize a variety of polymers and methods to achieve desired release profiles and protect active agents, specific detailed research findings on the direct use of mPEG13-OH as a primary component in microencapsulation technologies for active materials were not prominently found in the examined literature. wikipedia.orgfishersci.caherts.ac.ukfishersci.dkfishersci.ca However, given its PEGylation capabilities and hydrophilic nature, similar PEG derivatives are explored in core-shell microparticles. herts.ac.uk
Nano-Cocrystal Engineering for Targeted Delivery
Nano-cocrystal engineering is an approach used to modify the properties of active compounds, such as enhancing solubility and dissolution rates, by forming co-crystals at the nanoscale. fishersci.atmade-in-china.comuni.lufishersci.ca This can be relevant for targeted delivery applications by influencing the release characteristics of the active material. fishersci.at While nano-cocrystals have shown promise in improving the performance of various compounds, including agrochemicals, specific research detailing the use of this compound in the formation or stabilization of nano-cocrystals for targeted delivery was not found in the provided search results. fishersci.atmade-in-china.comuni.lufishersci.ca Research in this area often focuses on the co-former and the crystallization process. made-in-china.com
Polymeric Nanoparticles for Encapsulation
Thermosensitive Micelles and Hydrogels as Carriers
Thermosensitive materials, such as micelles and hydrogels, can undergo physical changes in response to temperature fluctuations, making them suitable for controlled release applications. fishersci.cawikipedia.orguni.lumims.commpg.delongkey.comciteab.comnih.govnih.gov Polymeric micelles are formed by the self-assembly of amphiphilic polymers, often exhibiting a temperature-dependent critical micelle temperature (CMT) or lower critical solution temperature (LCST). uni.lulongkey.com Hydrogels are three-dimensional polymer networks capable of absorbing significant amounts of water, and thermosensitive hydrogels can swell or shrink with temperature changes, influencing the release of encapsulated substances. mpg.deciteab.comnih.gov While PEG-based copolymers are frequently incorporated into thermosensitive micellar and hydrogel systems to impart temperature sensitivity and act as carriers, specific detailed research findings on the use of this compound in the formation or characterization of thermosensitive micelles or hydrogels, including data on their temperature responsiveness or release kinetics, were not found in the provided search results. fishersci.cawikipedia.orguni.lumims.commpg.delongkey.comciteab.comnih.govnih.govnih.gov Examples in the literature involve other mPEG-polyester copolymers or different thermosensitive polymers like PNiPAAm. fishersci.cawikipedia.orgnih.gov
Surface Modification Technologies
Surface modification is a technique used to alter the physical, chemical, or biological properties of a material's surface to enhance its performance in specific applications. citeab.comunlp.edu.ar PEG grafting, the process of attaching PEG chains to a surface, is a widely used method for surface modification, primarily to improve hydrophilicity and reduce non-specific adsorption or biofouling. citeab.com
Enhancing Interfacial Performance on Substrates
Modifying the surface of various substrates can significantly impact their interfacial performance, such as their interaction with other materials or biological environments. citeab.comwikipedia.org PEGylation of surfaces is a known strategy to enhance properties like biocompatibility and reduce protein adsorption, which is crucial in applications ranging from biosensors to medical devices and materials science research. citeab.comresearchgate.net While PEG grafting is a common surface modification technique to enhance interfacial performance, specific detailed research findings demonstrating the use of this compound for surface modification and providing data on the resulting changes in interfacial properties of specific substrates were not found in the provided search results. citeab.comunlp.edu.arwikipedia.orgatamanchemicals.comwikidoc.org The effectiveness of PEGylation can depend on the molecular weight and grafting density of the PEG chains.
Modification of Polymer Surfaces for Engineered Functionality
The modification of polymer surfaces is a critical area in materials science, aimed at tailoring surface properties without altering the bulk characteristics. This compound is relevant in this field due to the ability of its PEG chain to confer hydrophilicity and resistance to protein adsorption and cell adhesion, a phenomenon known as "PEGylation". researchgate.netfrontiersin.org Grafting PEG chains, including those derived from mPEG-OH, onto polymer surfaces can significantly reduce biofouling, which is the undesirable accumulation of microorganisms, proteins, and other biological entities. nih.govresearchgate.net
Research has demonstrated that modifying polymer surfaces with PEG can lead to a significant increase in surface hydrophilicity. For instance, chemical modification of poly(vinyl chloride) (PVC) with poly(ethylene glycol) (PEG) of molecular weight 600 Da resulted in a significantly more hydrophilic surface compared to unmodified PVC. nih.gov This increased hydrophilicity, characterized by a lower solid/water interfacial free energy, contributes to reduced platelet adhesion, which is crucial for blood-contacting applications. nih.gov While this study used PEG 600 (which is a mixture of PEGs with an average molecular weight, including species with approximately 13 ethylene (B1197577) glycol units), the principle applies to this compound, which has a similar molecular weight and a monomethyl end-cap that prevents crosslinking, making it suitable for creating a brush-like layer on surfaces. frontiersin.org
The effectiveness of PEG grafting in preventing bacterial adhesion and biofilm formation has also been investigated. Studies grafting PEG of different molecular weights onto polyester (B1180765) surfaces demonstrated significant inhibition of bacterial attachment. researchgate.net The molecular weight of the grafted PEG influenced the antifouling ability, with higher molecular weights generally showing stronger resistance to bacterial adhesion. researchgate.net mPEG-OH derivatives, including those with molecular weights in the range of this compound, are utilized as raw materials for preparing reactive functional groups that can be used for surface functionalization via methods like surface-initiated polymerization or grafting-to approaches. biochempeg.comresearchgate.netnanosoftpolymers.com The terminal hydroxyl group of this compound can be activated to react with complementary functional groups on a polymer surface, creating a stable, hydrophilic layer.
Advanced Polymer Engineering and Nanotechnology Applications
This compound plays a role in advanced polymer engineering and nanotechnology, primarily as a building block for synthesizing functional polymers and nanomaterials with tailored properties for specific applications.
Development of Functional Polymer Composites
Functional polymer composites integrate polymers with other materials to achieve enhanced or novel properties. This compound can be incorporated into polymer composite systems, often through copolymerization or grafting, to modify the properties of the polymer matrix or to functionalize fillers. The PEG segment contributes to the compatibility of the composite with aqueous environments and can influence the dispersion of fillers.
While specific research on this compound in traditional structural polymer composites was not extensively detailed in the search results, related applications in the development of functional nanomaterials highlight its potential. For example, mPEG-b-PLGA (monomethoxy (polyethylene glycol)-block-poly(D, L-lactide-co-glycolide)), a block copolymer where mPEG is a block, has been explored in the context of nanopesticides nih.gov. These represent functional composites where the polymeric matrix encapsulates or carries an active agent. The mPEG block, similar in nature to this compound but often with varying chain lengths, provides a hydrophilic shield that can improve the stability and dispersion of nanoparticles in aqueous media and potentially influence their interaction with biological systems. nih.gov The terminal hydroxyl group of this compound allows for its use as a macroinitiator in controlled polymerization techniques to synthesize block copolymers with other monomers, leading to the formation of amphiphilic structures that can self-assemble into various nanostructures, relevant for composite applications. hep.com.cngithub.ioacs.org
Biomimetic and Bio-inspired Material Design
Biomimetic and bio-inspired materials aim to replicate the structures, properties, or functions of biological systems. The inherent biocompatibility and protein resistance of PEG make this compound a valuable component in designing such materials. frontiersin.org By incorporating this compound into material designs, researchers can create surfaces or bulk materials that interact favorably with biological environments, mimicking aspects of cell membranes or reducing unwanted biological responses.
The use of PEG in creating low-fouling surfaces is a direct example of bio-inspired design, aiming to replicate the non-adhesive properties found in certain biological surfaces. researchgate.net While the search results did not provide specific examples of this compound in complex biomimetic structures like artificial cells or tissues, its ability to form hydrophilic layers and reduce protein adsorption is a fundamental property utilized in many biomimetic material strategies, particularly those focused on creating bio-inert interfaces. The terminal hydroxyl group allows for conjugation with biomolecules or incorporation into hydrogels, which are often used as scaffolds in tissue engineering, a field heavily reliant on biomimetic principles.
Integration in Sensing and Actuation Systems
The integration of polymers in sensing and actuation systems often relies on their ability to respond to external stimuli or to facilitate specific interactions. While direct examples of this compound in sensing and actuation were not prominently featured in the search results, PEG-based materials, including those derived from mPEG-OH, are explored in these areas.
PEG's ability to swell or deswell in response to temperature changes (for certain PEG-based copolymers) or its role in creating responsive hydrogels makes it relevant for stimuli-responsive systems used in sensing and actuation. polysciences.com Furthermore, the modification of surfaces with PEG can influence the interaction of sensing elements with their environment, potentially improving selectivity and reducing non-specific binding in biosensors. researchgate.net The terminal hydroxyl group of this compound provides a handle for conjugating sensing molecules or integrating the polymer into responsive network structures.
Application in Energy Harvesting
Energy harvesting involves capturing energy from the environment and converting it into usable electrical energy. Triboelectric nanogenerators (TENGs) are a type of energy harvesting device that converts mechanical energy into electrical energy through the coupling of triboelectrification and electrostatic induction. researchgate.net
Research has shown that polymers with high oxygen content can be effective positive tribomaterials in TENGs due to their electron-donating abilities. acs.org Poly(ethylene glycol) methyl ether (mPEG), possessing numerous oxygen atoms in its structure, has been investigated for its ability to improve the positive electron polarity of other polymers, thereby enhancing the output performance of TENGs. acs.org Modification of polycaprolactone (B3415563) (PCL) membranes with mPEG significantly increased the output performance of PCL-based TENGs. acs.org While the specific molecular weight of mPEG used in this study was not explicitly stated as this compound, the principle applies to mPEG chains of relevant lengths. The hydrophilic nature and the presence of oxygen atoms in this compound contribute to its potential as a component in triboelectric materials for energy harvesting applications.
Biocatalyst Encapsulation and Stabilization
Biocatalysts, such as enzymes and whole cells, are increasingly used in various industrial and biotechnological processes. Encapsulating these biocatalysts within protective matrices can enhance their stability, reusability, and performance under non-native conditions. This compound can be utilized in the development of materials for biocatalyst encapsulation and stabilization.
mPEG-chitosan conjugates have been explored for the encapsulation of biocatalysts like recombinant E. coli expressing organophosphorus hydrolase (OPH). escholarship.org The mPEG segment in these conjugates contributes to the properties of the encapsulation matrix, potentially influencing its interaction with the biological environment and the permeability to substrates and products. escholarship.org Another approach involves encapsulating enzymes within polymersomes, which are self-assembled vesicles formed from block copolymers. acs.org Copolymers containing mPEG blocks have been used to construct such polymersomes for encapsulating enzymes and achieving modulated biocatalysis. acs.org mPEG-OH, including the this compound variant, can serve as a macroinitiator for synthesizing the block copolymers used in these encapsulation strategies. hep.com.cnacs.org The PEG shell provides a biocompatible and stabilizing environment for the encapsulated biocatalyst, while the terminal hydroxyl group of this compound can be functionalized to allow for further modifications or conjugation to the encapsulation matrix.
Future Research Directions and Perspectives
Emerging Trends in mPEG13-OH Synthesis and Polymerization
Future research in the synthesis and polymerization of this compound is likely to focus on achieving greater control over molecular weight distribution, end-group fidelity, and incorporating novel functionalities. While anionic polymerization of ethylene (B1197577) oxide is a common method for producing mPEG conicet.gov.ar, emerging trends in polymer synthesis, such as controlled radical polymerization techniques, could be explored to synthesize this compound with very narrow polydispersity indices (PDI) approaching 1.0 acs.org. Achieving uniform or discrete PEG oligomers like this compound is a significant challenge, but efforts in stepwise organic synthesis have shown promise despite requiring multiple purification steps acs.org.
Another trend involves the development of new reactive mPEG starting materials with carefully selected functional end-groups eurekaselect.com. For this compound, this could involve synthesizing derivatives with end-groups beyond the terminal hydroxyl, enabling specific conjugation or polymerization reactions. Advances in the preparation of mPEG starting materials are crucial for creating homogeneous conjugates and well-defined polymer architectures eurekaselect.com. Furthermore, exploring polymerization-induced self-assembly (PISA) techniques, although often applied to longer block copolymers, could potentially be adapted for the controlled synthesis and assembly of this compound-based structures by incorporating a polymerizable group onto the this compound chain acs.org.
Novel Design Principles for Multi-Stimuli Responsive this compound Architectures
Designing materials that respond to multiple stimuli is a key area of research, and this compound can serve as a building block in such complex architectures. The design principles for multi-stimuli responsive polymers often involve incorporating two or more functional groups that react to different cues like temperature, pH, light, or redox potential nih.govrsc.org. While PEG itself is primarily temperature-responsive (though often at higher molecular weights or in specific solvent conditions), conjugating or copolymerizing this compound with other responsive moieties can lead to novel materials.
Future research could focus on designing this compound-based block copolymers or conjugates where the this compound block provides hydrophilicity and biocompatibility, while other blocks or grafted chains provide responsiveness to specific stimuli. For instance, combining this compound with pH-sensitive blocks could yield materials that undergo structural changes in response to pH variations mdpi.com. Similarly, integrating redox-responsive linkers or segments could create systems that respond to changes in redox potential tandfonline.com. The challenge lies in ensuring the mutual compatibility of these different responsive elements during synthesis, assembly, and application nih.govresearchgate.net. Enhanced understanding of these design principles is expected to lead to more sophisticated and specific multi-stimuli responsive materials for various applications nih.gov.
Advanced Characterization Techniques for In-Situ Analysis of this compound Systems
Advanced characterization techniques, particularly those allowing for in-situ analysis, are vital for understanding the behavior of this compound in complex systems. Traditional techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are useful for characterizing the chemical structure and composition of this compound and its derivatives tandfonline.com. However, to study the dynamic behavior of this compound in response to stimuli or during assembly processes, in-situ methods are required researchgate.net.
Techniques such as in-situ spectroscopy can monitor changes in this compound systems under realistic conditions, providing insights into reaction kinetics or structural transformations researchgate.net. Advanced microscopy techniques, including in-situ Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM), could be adapted to visualize the real-time assembly or disassembly of this compound-containing nanostructures or the changes in material morphology upon stimulation researchgate.netgatech.edu. Synchrotron-based techniques like Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) could offer valuable information on the structural arrangement and phase transitions of this compound in thin films or at interfaces under varying conditions gatech.edu. Fast liquid chromatography on monolithic silica (B1680970) rods has been shown to be effective for analyzing impurities in mPEGs, and similar advanced chromatographic methods could be further developed for detailed analysis of this compound synthesis products and their purity mdpi.com.
Interdisciplinary Research Frontiers for this compound in Materials Science
The properties of this compound make it relevant to several interdisciplinary research frontiers within materials science. Its hydrophilicity and low molecular weight allow it to influence interfacial phenomena and act as a modifier in various material formulations. Future research could explore its integration with other disciplines to create novel functional materials.
One frontier lies at the intersection of materials science and life science, where mPEG and its derivatives are widely used for surface modification to improve biocompatibility and reduce non-specific protein adsorption eurekaselect.com. For this compound, this could involve developing stealth coatings for biosensors, medical implants, or drug delivery systems, although research often focuses on longer PEGs for these applications researchgate.net.
Another area is the integration of materials science with energy and environmental science. While longer PEGs are explored as polymer hosts for solid polymer electrolytes wikipedia.org, shorter chains like this compound might find applications in different energy-related materials, perhaps as additives or modifiers in battery components or fuel cells.
Q & A
Q. How should researchers document and share raw data for this compound studies to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Methodological Answer : Deposit datasets in repositories like Figshare or Zenodo with unique digital object identifiers (DOIs). Include metadata fields for synthesis conditions (e.g., catalyst, temperature), analytical instrument settings, and statistical codes (R/Python scripts). Adhere to Beilstein Journal of Organic Chemistry guidelines for supplementary information formatting .
Q. Key Considerations :
- Contradiction Analysis : Prioritize identification of principal contradictions (e.g., synthesis variability vs. experimental outcomes) using dialectical frameworks to isolate root causes .
- Reproducibility : Align methods with ICH M14 guidelines for pharmacoepidemiological studies, emphasizing protocol transparency and data-source reliability .
- Ethical Reporting : Disclose conflicts of interest (e.g., this compound supplier partnerships) and adhere to CC-BY-SA 3.0 licensing for open-access data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
